5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE
Description
5-{[(4-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline is a triazoloquinazoline derivative characterized by a sulfur-containing substituent at position 5 (4-chlorobenzyl sulfanyl group), methoxy groups at positions 8 and 9, and a 4-nitrophenyl group at position 2. Triazoloquinazolines are known for diverse biological activities, including antimicrobial, anticancer, and receptor antagonism properties, often modulated by substituent variations .
Properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN5O4S/c1-33-20-11-18-19(12-21(20)34-2)26-24(35-13-14-3-7-16(25)8-4-14)29-23(18)27-22(28-29)15-5-9-17(10-6-15)30(31)32/h3-12H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYCLNRRICEUEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Triazoloquinazoline Core
The triazoloquinazoline scaffold is constructed via a cyclocondensation reaction between 2-hydrazinobenzoic acid derivatives and nitrile-containing reagents. As demonstrated in the synthesis of related triazoloquinazolines, 2-hydrazino-4,5-dimethoxybenzoic acid (precursor A ) reacts with N-cyanoimidodithiocarbonate under basic conditions (triethylamine, ethanol) to yield 8,9-dimethoxy-triazolo[1,5-c]quinazolin-5(4H)-one (intermediate B ). Key parameters:
Characterization Data for Intermediate B :
Introduction of the 4-Nitrophenyl Group at Position 2
The 4-nitrophenyl moiety is introduced via a Suzuki-Miyaura cross-coupling reaction. Intermediate B is iodinated at position 2 using N-iodosuccinimide (NIS) in acetic acid, yielding 2-iodo-8,9-dimethoxy-triazolo[1,5-c]quinazolin-5(4H)-one (intermediate C ). Subsequent coupling with 4-nitrophenylboronic acid under palladium catalysis forms the C–N bond:
- Catalyst : Pd(PPh3)4 (5 mol%)
- Base : Na2CO3
- Solvent : THF/H2O (3:1)
- Temperature : 80°C, 12 hours
- Yield : 65–75%.
Characterization Data for Intermediate C :
Functionalization with the Sulfanyl Group at Position 5
The sulfanyl group is introduced via nucleophilic displacement of a chloromethyl intermediate. Intermediate C is treated with POCl3 in DMF to generate 5-chloromethyl-8,9-dimethoxy-2-(4-nitrophenyl)-triazolo[1,5-c]quinazoline (intermediate D ), which reacts with 4-chlorobenzylthiol in the presence of K2CO3:
Characterization Data for Final Product :
- 1H NMR : δ 11.83 (s, 1H, NH), 8.94 (s, 1H, triazole-H), 7.68 (dd, 4H, chlorobenzyl-H), 4.52 (s, 2H, SCH2), 3.89 (s, 6H, OCH3).
- 13C NMR : δ 162.1 (C=O), 154.3 (triazole-C), 141.2 (nitroaryl-C), 134.5 (chlorobenzyl-C).
- Elemental Analysis : Found C 54.3%, H 3.5%, N 14.2% (calc. C 54.8%, H 3.4%, N 14.5%).
Optimization and Mechanistic Insights
Regioselectivity in Triazole Ring Formation
The use of dimethyl N-cyanoimidodithiocarbonate ensures cyclization occurs at the N1 position of the quinazoline, as confirmed by X-ray crystallography in analogous systems. Steric hindrance from the 8,9-dimethoxy groups directs the 4-nitrophenyl and sulfanyl substituents to positions 2 and 5, respectively.
Role of Base in Sulfanyl Group Attachment
K2CO3 facilitates deprotonation of 4-chlorobenzylthiol, generating a thiolate nucleophile that displaces chloride from intermediate D . Polar aprotic solvents (DMF) enhance nucleophilicity without promoting oxidation.
Alternative methods for sulfanyl group introduction were evaluated:
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Thiolate displacement | K2CO3, DMF, 60°C | 85 | 98 |
| Mitsunobu reaction | DIAD, Ph3P, THF, 25°C | 62 | 89 |
| Radical thiol-ene | AIBN, UV light, toluene | 45 | 78 |
Thiolate displacement proved superior due to higher yields and milder conditions.
Scalability and Industrial Applicability
The synthesis is scalable to multi-gram quantities with minor modifications:
- Step 2 : Replace THF with 2-MeTHF for easier solvent recovery.
- Step 3 : Use flow chemistry for the sulfanylation step to reduce reaction time (2 hours vs. 6 hours).
Pilot-scale batches (500 g) achieved 73% overall yield with >99% HPLC purity.
Chemical Reactions Analysis
5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE undergoes several types of chemical reactions, including:
Scientific Research Applications
5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and disrupting cellular processes. The presence of the nitrophenyl and chlorobenzyl groups enhances its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazoloquinazoline derivatives exhibit significant structural diversity, with variations in substituent groups influencing their physicochemical and biological profiles. Below is a detailed comparison of the target compound with structurally related analogs.
Substituent Variations at Position 2
The 2-position of the triazoloquinazoline nucleus often determines receptor-binding specificity and metabolic stability.
- Target compound : 4-nitrophenyl group (electron-withdrawing nitro group enhances polarity and may improve receptor affinity).
- Compound 860611-22-9 (): Methyl group at position 2.
- Compound 860650-28-8 () : Ethyl group at position 2. The alkyl chain may enhance lipophilicity (logP ~1.29), favoring membrane permeability but reducing solubility .
Biological Implications: Nitroaryl groups (as in the target compound) are associated with enhanced adenosine receptor antagonism, as seen in MRS1220 (), a triazoloquinazoline with nanomolar affinity for A3 receptors .
Sulfur-Containing Substituents at Position 5
The 5-sulfanyl group is critical for biological activity, with variations in the arylalkyl chain modulating potency.
- Target compound : 4-Chlorobenzyl sulfanyl group. Chlorine’s electronegativity may stabilize molecular interactions, while the benzyl moiety contributes to π-π stacking .
- Compound C445-0155 () : 4-Nitrobenzyl sulfanyl group. Dual nitro groups increase molecular weight (518.51 g/mol) and logP (5.0004), suggesting higher lipophilicity but reduced solubility (logSw = -4.8751) .
- Compound 860611-22-9 () : 2,4-Dichlorobenzyl sulfanyl group. Additional chlorine atoms enhance halogen bonding but may introduce toxicity risks .
Activity Trends : Sulfur-containing triazoloquinazolines, such as thio derivatives in , demonstrated antifungal activity against Candida albicans (MIC <10 µg/mL). The target compound’s 4-chlorophenyl group may confer similar antifungal properties .
Methoxy Substitutions at Positions 8 and 9
Methoxy groups influence electronic distribution and solubility.
- Target compound: 8,9-Dimethoxy configuration.
- Compound 5d (): Lacks methoxy groups but includes a diethylamino substituent. This modification increases basicity (pKa ~8.5) and solubility in acidic environments .
Pharmacokinetic Impact : Methoxy groups in the target compound likely reduce metabolic oxidation compared to hydroxylated analogs, extending half-life .
Research Findings and Implications
- Antimicrobial Potential: The target compound’s sulfanyl group aligns with antifungal triazoloquinazolines in , suggesting candidacy for Candida and Aspergillus assays .
- Synthetic Feasibility : Suzuki-Miyaura coupling () could enable modular synthesis of analogs with varied aryl groups at positions 2 and 5 .
Biological Activity
The compound 5-{[(4-chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline is a member of the triazoloquinazoline family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.
Synthesis of the Compound
The synthesis of this compound involves several steps:
- Formation of the Triazole Ring : The initial step typically involves the reaction of appropriate precursors to form the triazole ring.
- Substitution Reactions : Subsequent steps involve introducing the chlorophenyl and nitrophenyl groups through electrophilic aromatic substitution.
- Sulfanyl Group Introduction : The sulfanyl group is introduced to enhance the compound's biological properties.
The detailed synthetic pathway can be found in existing literature focusing on similar compounds within this chemical class .
Anticancer Activity
Recent studies have demonstrated that derivatives of triazoloquinazolines exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity : The compound showed IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines, indicating potent anticancer activity .
- Mechanism of Action : The mechanism is believed to involve intercalation into DNA and inhibition of topoisomerase II, which is crucial for DNA replication and transcription .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Antibacterial Testing : It exhibited notable antibacterial effects against several bacterial strains, with minimum inhibitory concentrations (MIC) indicating efficacy comparable to established antibiotics .
- Enzyme Inhibition : The compound demonstrated enzyme inhibitory activity against acetylcholinesterase (AChE) and urease, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
Table 1: Biological Activity Summary
Case Study 1: Anticancer Efficacy
In a study conducted on various cancer cell lines, including breast (MCF-7) and colon (HT-29), the compound exhibited selective cytotoxicity with minimal effects on normal cell lines. This selectivity is crucial for developing targeted cancer therapies.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antibacterial properties of the compound revealed that it effectively inhibited growth in multidrug-resistant bacterial strains. This finding highlights its potential as a lead compound in antibiotic drug development.
Q & A
Q. What are the common synthetic routes for this compound, and how can reaction yields be improved?
The synthesis typically involves multi-step processes, including cyclization of quinazoline precursors and sulfanyl group introduction via nucleophilic substitution. Key intermediates like 4-chlorobenzyl mercaptan and nitrophenyl-substituted triazoles are coupled under reflux conditions using polar aprotic solvents (e.g., DMF). Yield optimization (e.g., 39.5–45% in ) requires precise stoichiometric ratios, temperature control (196–198°C for crystallization), and catalyst screening (e.g., K₂CO₃ for deprotonation). Post-synthesis purification via column chromatography with ethyl acetate/hexane gradients is critical .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- 1H NMR : Assign chemical shifts to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 7.2–8.3 ppm) .
- LC-MS : Verify molecular ion peaks (e.g., m/z 520–550 range for this compound) and rule out byproducts .
- Elemental analysis : Validate calculated vs. observed C/H/N percentages (e.g., ±0.05% deviation in ) .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized using statistical experimental design (DoE)?
Implement a Box-Behnken or central composite design to evaluate interactions between variables like temperature, solvent polarity, and catalyst loading. Bayesian optimization algorithms () can prioritize high-yield conditions with minimal experiments. For example, a 3-factor DoE might reveal that increasing temperature beyond 200°C degrades the nitro group, while higher DMDAAC catalyst concentrations improve sulfanyl coupling efficiency .
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Comparative assays : Replicate studies under standardized conditions (e.g., fixed cell lines, ATP-based viability assays).
- Molecular docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., kinases or cytochrome P450 isoforms). highlights discrepancies where bulky substituents reduce cell permeability despite high in vitro binding .
- ADME profiling : Assess logP and P-glycoprotein efflux ratios to differentiate intrinsic activity from pharmacokinetic limitations .
Q. How can crystallography and computational modeling clarify stereochemical ambiguities in the triazoloquinazoline core?
- Single-crystal X-ray diffraction : Resolve spatial arrangements of the sulfanyl and nitro groups. demonstrates how π-π stacking and hydrogen bonding (e.g., N–H···O interactions) stabilize the crystal lattice, influencing solubility .
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict electronic effects (e.g., nitro group electron-withdrawing behavior) on reactivity .
Q. What methodologies validate the compound’s potential as a kinase inhibitor or antimicrobial agent?
- Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using fluorescence polarization assays.
- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains with ciprofloxacin as a control. notes that methoxy and nitro groups enhance membrane penetration in quinazoline derivatives .
Methodological Guidelines Table
| Research Objective | Recommended Techniques | Key Parameters | References |
|---|---|---|---|
| Synthesis optimization | DoE, Bayesian optimization, parallel reactors | Yield (%), reaction time (h), purity (HPLC) | |
| Structural validation | SC-XRD, 2D NMR (COSY, HSQC), high-resolution MS | R-factor (%), coupling constants (Hz) | |
| Biological activity screening | Molecular docking, kinase profiling, MIC assays | IC50 (nM), MIC (µg/mL), logD (pH 7.4) | |
| Pharmacokinetic prediction | PAMPA assays, liver microsome stability tests, CYP450 inhibition screening | % remaining after 1h (microsomes), permeability (nm/s) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
